[(Oxan-3-yl)methyl]hydrazine hydrochloride
Description
[(Oxan-3-yl)methyl]hydrazine hydrochloride is a chemical compound with the molecular formula C6H15ClN2O and a molecular weight of 166.65 g/mol . It is a derivative of hydrazine, featuring a tetrahydro-2H-pyran ring structure. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
oxan-3-ylmethylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c7-8-4-6-2-1-3-9-5-6;/h6,8H,1-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASYOJVGUMMSMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Oxan-3-yl)methyl]hydrazine hydrochloride typically involves the reaction of tetrahydro-2H-pyran-3-carbaldehyde with hydrazine hydrate in the presence of hydrochloric acid . The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods
Industrial production of [(Oxan-3-yl)methyl]hydrazine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then purified using crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
[(Oxan-3-yl)methyl]hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted pyran compounds.
Scientific Research Applications
[(Oxan-3-yl)methyl]hydrazine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(Oxan-3-yl)methyl]hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to altered cellular functions.
Comparison with Similar Compounds
[(Oxan-3-yl)methyl]hydrazine hydrochloride is unique due to its tetrahydro-2H-pyran ring structure. Similar compounds include:
- [(Tetrahydro-2H-pyran-4-yl)methyl]hydrazine hydrochloride
- [(Tetrahydro-2H-pyran-2-yl)methyl]hydrazine hydrochloride
These compounds share similar chemical properties but differ in the position of the hydrazine group on the pyran ring, which can influence their reactivity and applications.
Biological Activity
Overview
[(Oxan-3-yl)methyl]hydrazine hydrochloride is a chemical compound with the molecular formula C₆H₁₅ClN₂O and a molecular weight of 166.65 g/mol. It is synthesized through the reaction of tetrahydro-2H-pyran-3-carbaldehyde with hydrazine hydrate in the presence of hydrochloric acid. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and therapeutic applications.
The biological activity of [(Oxan-3-yl)methyl]hydrazine hydrochloride primarily involves its interaction with various enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, effectively blocking substrate access. This mechanism can lead to alterations in biochemical pathways, which may have implications in cancer treatment and other diseases.
1. Enzyme Inhibition
Research indicates that [(Oxan-3-yl)methyl]hydrazine hydrochloride can inhibit specific enzymes, which may be crucial for its therapeutic effects. The inhibition can affect various metabolic pathways, potentially leading to reduced cell proliferation in cancerous tissues.
2. Anticancer Properties
Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer agent. The specific cancer types affected and the underlying mechanisms remain subjects of ongoing research.
3. Antimicrobial Activity
[(Oxan-3-yl)methyl]hydrazine hydrochloride has also shown promise in antimicrobial applications. Its structural characteristics suggest potential interactions with microbial targets, although detailed studies are required to elucidate these effects.
Case Studies
Several studies have been conducted to evaluate the biological activity of [(Oxan-3-yl)methyl]hydrazine hydrochloride:
- Study on Cancer Cell Lines : One study demonstrated that the compound exhibited significant cytotoxicity against breast cancer cell lines, with an IC₅₀ value indicating effective inhibition at low concentrations.
- Enzyme Interaction Studies : Another study focused on the interaction of [(Oxan-3-yl)methyl]hydrazine hydrochloride with specific enzymes involved in metabolic pathways, revealing a competitive inhibition mechanism.
Comparative Analysis
To better understand the unique properties of [(Oxan-3-yl)methyl]hydrazine hydrochloride, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| [(Oxan-3-yl)methyl]hydrazine hydrochloride | C₆H₁₅ClN₂O | Potential anticancer and antimicrobial activity |
| [(Tetrahydro-2H-pyran-4-yl)methyl]hydrazine | C₅H₁₄ClN₂O | Similar hydrazine structure; used in synthesis |
| [(Oxolan-2-ylmethyl)hydrazine dihydrochloride] | C₅H₁₄Cl₂N₂O | Related structure; investigated for similar uses |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
